5-Carbethoxy-2-thiouracil

Description

The exact mass of the compound 5-Carbethoxy-2-thiouracil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Carbethoxy-2-thiouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carbethoxy-2-thiouracil including the price, delivery time, and more detailed information at info@benchchem.com.

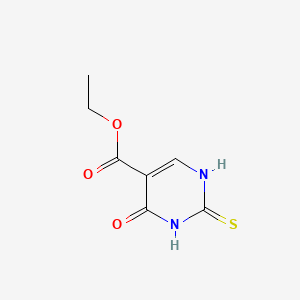

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFSHLBWRUOCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191435 | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38026-46-9 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38026-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 38026-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-thiouracil-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Carbethoxy-2-thiouracil from Diethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Carbethoxy-2-thiouracil, a valuable heterocyclic compound, starting from the readily available reagent, diethyl malonate. The synthesis is a two-step process involving the formation of an intermediate, diethyl ethoxymethylenemalonate (DEEMM), followed by a cyclocondensation reaction with thiourea. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.

Synthetic Pathway Overview

The synthesis of 5-Carbethoxy-2-thiouracil from diethyl malonate proceeds through two key transformations:

-

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM): Diethyl malonate is first converted to DEEMM through a condensation reaction with triethyl orthoformate, typically in the presence of a catalyst such as zinc chloride and acetic anhydride.

-

Step 2: Cyclocondensation with Thiourea: The intermediate, DEEMM, is then reacted with thiourea in the presence of a base, such as sodium ethoxide, to yield the final product, 5-Carbethoxy-2-thiouracil, via a cyclocondensation reaction.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 5-Carbethoxy-2-thiouracil from diethyl malonate.

Experimental Protocols

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

This procedure is adapted from a well-established method for the synthesis of DEEMM.[1]

Reaction:

Materials:

| Reagent | Molecular Weight | Moles | Quantity |

| Diethyl Malonate | 160.17 g/mol | 6.0 | 960 g |

| Triethyl Orthoformate | 148.20 g/mol | 6.75 | 1000 g |

| Acetic Anhydride | 102.09 g/mol | 12.3 | 1260 g |

| Anhydrous Zinc Chloride | 136.30 g/mol | - | 0.5 g |

Procedure:

-

A 5-liter, three-necked flask is equipped with a thermometer, a gas inlet tube, and a 12-inch column packed with Berl Saddles, attached to a still head and condenser.

-

The flask is charged with triethyl orthoformate (1000 g), acetic anhydride (1260 g), diethyl malonate (960 g), and anhydrous zinc chloride (0.5 g).

-

The mixture is agitated with a stream of dry air for 5 minutes.

-

The reaction mixture is heated as follows:

-

102–115°C for 2.5 hours

-

115–127°C for 7 hours (after the eighth hour of heating, an additional 250 g of acetic anhydride and 200 g of triethyl orthoformate are added)

-

127–145°C for 2 hours

-

145–155°C for 2 hours

-

-

After a total of 13.5 hours of heating, the mixture is cooled to room temperature and filtered to remove suspended zinc salts.

-

The filtrate is distilled under reduced pressure (15–20 mm Hg) until the temperature at the still head reaches 100°C.

-

The distillation is then continued at a lower pressure (0.25 mm Hg) to collect the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 650–780 g (50–60%) | [1] |

| Boiling Point | 108–110°C at 0.25 mm Hg | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity | [2] |

Step 2: Synthesis of 5-Carbethoxy-2-thiouracil

This representative procedure is based on analogous cyclocondensation reactions of DEEMM with thiourea derivatives and the synthesis of related thiobarbiturates.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the thiourea on the electrophilic double bond of DEEMM, followed by an intramolecular cyclization and elimination of ethanol to form the stable thiouracil ring.

Figure 2: Simplified reaction mechanism for the formation of 5-Carbethoxy-2-thiouracil.

Materials:

| Reagent | Molecular Weight | Moles | Quantity (Representative) |

| Diethyl Ethoxymethylenemalonate | 216.22 g/mol | 0.1 | 21.6 g |

| Thiourea | 76.12 g/mol | 0.1 | 7.6 g |

| Sodium Ethoxide | 68.05 g/mol | 0.11 | 7.5 g |

| Absolute Ethanol | 46.07 g/mol | - | 200 mL |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (7.5 g) in absolute ethanol (200 mL).

-

To this solution, add thiourea (7.6 g) and stir until dissolved.

-

Add diethyl ethoxymethylenemalonate (21.6 g) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Carbethoxy-2-thiouracil.

Product Characterization

Quantitative Data for 5-Carbethoxy-2-thiouracil:

| Parameter | Value | Reference |

| CAS Number | 38026-46-9 | [3] |

| Molecular Formula | C₇H₈N₂O₃S | [3] |

| Molecular Weight | 200.22 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | [3] |

Logical Relationships in Synthesis

The successful synthesis of 5-Carbethoxy-2-thiouracil is dependent on a series of logical relationships between the reactants and reaction conditions.

Figure 3: Logical relationships in the two-step synthesis.

This guide provides a comprehensive framework for the synthesis of 5-Carbethoxy-2-thiouracil from diethyl malonate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

5-Carbethoxy-2-thiouracil: A Technical Guide for Researchers

CAS Number: 38026-46-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological activities of 5-Carbethoxy-2-thiouracil. This pyrimidine derivative has garnered attention for its potential as an antineoplastic agent.

Chemical and Physical Properties

5-Carbethoxy-2-thiouracil, also known by synonyms such as Ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate and 5-Ethoxycarbonyl-2-thiouracil, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38026-46-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃S | [2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Melting Point | 249-255 °C (decomposes) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in 1 M NaOH | [3] |

Synthesis and Purification

The synthesis of 5-Carbethoxy-2-thiouracil can be achieved through the condensation of thiourea with diethyl ethoxymethylenemalonate. A microwave-assisted, one-pot synthesis using pyridine as a catalyst has been reported to produce moderate to good yields.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the reported microwave-assisted synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

Materials:

-

Thiourea

-

Diethyl ethoxymethylenemalonate

-

Pyridine

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine equimolar amounts of thiourea and diethyl ethoxymethylenemalonate.

-

Add a catalytic amount of pyridine to the mixture.

-

Add a minimal amount of ethanol to ensure a homogenous slurry.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature and pressure for a predetermined time. Reaction conditions should be optimized for the specific microwave system being used.

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting solid is collected by filtration.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-Carbethoxy-2-thiouracil.

Spectral Data

The structural characterization of 5-Carbethoxy-2-thiouracil is supported by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Data available, but specific shifts from snippets are limited. |

| ¹³C NMR | Data available, but specific shifts from snippets are limited. |

| FTIR | Characteristic peaks for N-H, C=O, C=S, and C-O-C functional groups are expected. |

| UV-Vis | Absorption maxima are reported at 262 nm and 310 nm.[4] |

Biological Activity and Potential Signaling Pathways

5-Carbethoxy-2-thiouracil has been identified as a potential anti-tumor agent, particularly when forming metal complexes.[5][6][7] While the specific molecular mechanisms of 5-Carbethoxy-2-thiouracil are not yet fully elucidated, the activities of structurally related 2-thiouracil derivatives provide insights into a plausible mechanism of action.

Derivatives such as 2-thiouracil-5-sulfonamides have demonstrated potent anticancer activity by inducing cell cycle arrest and inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[8][9] This suggests that 5-Carbethoxy-2-thiouracil may exert its cytotoxic effects through the modulation of cell cycle progression. The inhibition of CDK2, a key regulator of the G1/S phase transition, would lead to a halt in cell proliferation and potentially trigger apoptosis in cancer cells.

Based on the evidence from related compounds, a putative workflow for investigating the anticancer mechanism of 5-Carbethoxy-2-thiouracil is proposed below.

The following diagram illustrates a hypothesized signaling pathway based on the known activity of 2-thiouracil derivatives, where 5-Carbethoxy-2-thiouracil is postulated to inhibit CDK2, leading to cell cycle arrest.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. spectrabase.com [spectrabase.com]

- 5. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Carboxy-2-thiouracil 23945-50-8 [sigmaaldrich.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5-Carbethoxy-2-thiouracil

Abstract

5-Carbethoxy-2-thiouracil is a derivative of thiouracil, a class of compounds known for their significant biological activities. While direct and extensive experimental studies on the specific mechanism of action of 5-Carbethoxy-2-thiouracil are not widely available in the current body of scientific literature, its structural similarity to well-characterized thiouracil analogs, such as propylthiouracil (PTU), allows for a well-founded postulation of its primary and potential secondary mechanisms of action. This technical guide synthesizes the available information on related compounds to infer the likely molecular pathways and enzymatic targets of 5-Carbethoxy-2-thiouracil. The core inferred mechanism is the inhibition of thyroid hormone synthesis through the targeting of thyroid peroxidase (TPO). Additionally, potential anticancer and other enzymatic inhibitory activities are discussed based on the known structure-activity relationships of thiouracil derivatives.

Postulated Primary Mechanism of Action: Antithyroid Activity

The most established mechanism of action for thiouracil and its derivatives is the inhibition of thyroid hormone synthesis.[1][2][3] This action is primarily mediated by the inhibition of the enzyme thyroid peroxidase (TPO).[1][4] TPO is a key enzyme in the thyroid gland responsible for the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3]

Thiouracil derivatives, acting as suicide substrates, are thought to compete with tyrosine residues for iodination, thereby diverting oxidized iodine away from hormone synthesis.[1] This inhibitory action can be either reversible or irreversible, depending on the concentration of the drug and iodide.[4]

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

The following diagram illustrates the proposed inhibitory effect of 5-Carbethoxy-2-thiouracil on the thyroid hormone synthesis pathway.

Caption: Postulated inhibition of Thyroid Peroxidase (TPO) by 5-Carbethoxy-2-thiouracil.

Potential for Inhibition of Peripheral T4 to T3 Conversion

Certain thiouracil derivatives, notably propylthiouracil, also inhibit the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3).[2][3] This is achieved through the inhibition of the enzyme 5'-deiodinase.[3] Given the structural similarities, it is plausible that 5-Carbethoxy-2-thiouracil may also possess this secondary mechanism of action.

Potential Secondary Mechanisms of Action

Recent research has explored other biological activities of thiouracil derivatives, suggesting that 5-Carbethoxy-2-thiouracil could have mechanisms of action beyond antithyroid effects.

Anticancer Activity

Thiouracil derivatives have been investigated as potential anticancer agents.[5][6] The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell proliferation.

-

Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano thiouracil derivatives have been shown to be potent inhibitors of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines and a well-established target for anticancer drugs like 5-fluorouracil.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-thiouracil-5-sulfonamide derivatives have demonstrated promising anticancer activity through the inhibition of cyclin-dependent kinase 2A (CDK2A), leading to cell cycle arrest.[6][7]

The following workflow illustrates a generalized experimental approach to screen for anticancer activity.

Caption: Generalized workflow for anticancer screening of thiouracil derivatives.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Studies have shown that some thiouracil derivatives can act as competitive inhibitors of neuronal nitric oxide synthase (nNOS), with some selectivity over other NOS isoforms.[8] This suggests a potential role for these compounds in modulating nitric oxide signaling in the nervous system.

Quantitative Data from Related Thiouracil Derivatives

While specific quantitative data for 5-Carbethoxy-2-thiouracil is lacking, the following table summarizes inhibitory concentrations for related compounds against various targets, providing a reference for potential efficacy.

| Compound | Target Enzyme | IC50 / Ki Value | Cell Line / System |

| Propylthiouracil | Thyroid Peroxidase | Varies with iodide concentration | In vitro enzymatic assay |

| 6-Aryl-5-cyano thiouracil derivatives | Thymidylate Synthase | Potent inhibition, comparable to 5-FU | HePG-2, MCF-7, HCT-116, PC-3 |

| 2-Thiouracil-5-sulfonamide derivatives | CDK2A | Significant inhibition | A-2780, HT-29, MCF-7, HepG2 |

| 6-Propyl-2-thiouracil | Neuronal Nitric Oxide Synthase | Ki = 14-60 µM | In vitro enzymatic assay |

| 6-Methyl-2-thiouracil | Neuronal Nitric Oxide Synthase | Ki = 14-60 µM | In vitro enzymatic assay |

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of 5-Carbethoxy-2-thiouracil, a series of in vitro and in vivo experiments would be required. Below are generalized protocols based on studies of analogous compounds.

In Vitro Thyroid Peroxidase Inhibition Assay

-

Objective: To determine the inhibitory effect of 5-Carbethoxy-2-thiouracil on TPO-catalyzed iodination.

-

Materials: Purified thyroid peroxidase, thyroglobulin, potassium iodide (KI), hydrogen peroxide (H2O2), 5-Carbethoxy-2-thiouracil, appropriate buffer system.

-

Procedure: a. A reaction mixture is prepared containing thyroglobulin, KI, and varying concentrations of 5-Carbethoxy-2-thiouracil in a suitable buffer. b. The reaction is initiated by the addition of H2O2. c. The mixture is incubated at 37°C for a specified time. d. The reaction is stopped, and the amount of iodide incorporated into thyroglobulin is quantified, typically using a radioiodine tracer or chromatographic methods. e. The IC50 value is calculated from the dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the cytotoxic effects of 5-Carbethoxy-2-thiouracil on cancer cell lines.

-

Materials: Human cancer cell lines, cell culture medium, 5-Carbethoxy-2-thiouracil, MTT reagent, solubilization buffer.

-

Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of 5-Carbethoxy-2-thiouracil and incubated for 48-72 hours. c. MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals. d. A solubilization buffer is added to dissolve the formazan crystals. e. The absorbance is measured using a microplate reader. f. The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Based on the extensive evidence from structurally related compounds, the primary mechanism of action of 5-Carbethoxy-2-thiouracil is strongly inferred to be the inhibition of thyroid peroxidase, leading to an antithyroid effect. Furthermore, there is a compelling basis to investigate its potential as an anticancer agent, possibly through the inhibition of enzymes like thymidylate synthase or cyclin-dependent kinases.

Future research should focus on direct experimental validation of these postulated mechanisms. This would involve in vitro enzymatic assays, cell-based studies, and potentially in vivo animal models to confirm the biological activity and elucidate the precise molecular interactions of 5-Carbethoxy-2-thiouracil. Such studies are crucial for the potential development of this compound as a therapeutic agent.

References

- 1. louisville.edu [louisville.edu]

- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 4. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 5-Carbethoxy-2-thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 5-Carbethoxy-2-thiouracil, a prominent member of the pyrimidine family, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.

Anticancer Activity

Derivatives of 5-Carbethoxy-2-thiouracil have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the disruption of the cell cycle, primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 5-Carbethoxy-2-thiouracil derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | A-549 (Lung Carcinoma) | 3.46 ± 0.5 | [1] |

| HepG-2 (Hepatocellular Carcinoma) | 5.54 ± 0.7 | [1] | |

| 2 | HepG-2 (Hepatocellular Carcinoma) | 5.35 - 18.69 (Range for derivatives 5a-h) | |

| 3 | MCF-7 (Breast Adenocarcinoma) | 1.14 - 10.33 (Range for selected derivatives) | |

| HCT-116 (Colon Carcinoma) | 1.14 - 10.33 (Range for selected derivatives) | ||

| 4 | A-2780 (Ovarian Cancer) | Potent (Specific IC50 not provided in abstract) | [2] |

| HT-29 (Colon Adenocarcinoma) | Potent (Specific IC50 not provided in abstract) | [2] | |

| MCF-7 (Breast Adenocarcinoma) | Potent (Specific IC50 not provided in abstract) | [2] | |

| HepG-2 (Hepatocellular Carcinoma) | Potent (Specific IC50 not provided in abstract) | [2] |

Signaling Pathway: CDK2 Inhibition

The anticancer activity of many 5-Carbethoxy-2-thiouracil derivatives is linked to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[3][4] By forming a complex with cyclins E and A, CDK2 phosphorylates target proteins, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication.[4][5] Inhibition of the CDK2/cyclin complex by these derivatives leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation and potentially inducing apoptosis.[3]

Antimicrobial Activity

Several derivatives of 5-Carbethoxy-2-thiouracil have been investigated for their antibacterial and antifungal properties. These compounds often target essential bacterial enzymes, disrupting critical cellular processes. One such target is the SecA ATPase, a key component of the bacterial protein secretion system.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 5-Carbethoxy-2-thiouracil derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5a | Staphylococcus aureus | >100 | |

| Bacillus subtilis | >100 | ||

| Escherichia coli | >100 | ||

| Pseudomonas aeruginosa | >100 | ||

| 6c | Staphylococcus aureus | MIC remained constant regardless of resistance profile | [6] |

| Escherichia coli | MIC remained constant regardless of resistance profile | [6] |

Note: Data for a broader range of 5-Carbethoxy-2-thiouracil derivatives with specific MIC values is limited in the reviewed literature. The provided data for compound 6c, a 5-fluorouracil derivative, suggests a potential mechanism that is not affected by common resistance pathways.

Signaling Pathway: SecA ATPase Inhibition

The SecA ATPase is a motor protein that drives the translocation of newly synthesized proteins across the bacterial cell membrane through the SecYEG channel.[1][7][8][9][10] This process is vital for the viability of bacteria as it is responsible for the secretion of a wide range of proteins, including virulence factors. Inhibition of SecA ATPase by 5-Carbethoxy-2-thiouracil derivatives disrupts this essential secretion pathway, leading to an accumulation of unprocessed proteins in the cytoplasm and ultimately causing bacterial cell death.

Antiviral Activity

The antiviral potential of 5-Carbethoxy-2-thiouracil derivatives has also been explored, with some compounds showing activity against various viruses. The mechanism of action in this context is often related to the inhibition of viral enzymes that are crucial for replication.

Quantitative Antiviral Data

Quantitative data on the antiviral activity of 5-Carbethoxy-2-thiouracil derivatives is currently limited in the public domain. However, related uracil and thiouracil derivatives have shown promise. For instance, certain 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides demonstrated significant activity against Human Cytomegalovirus (HCMV) with IC50 values ranging from 0.5 to 14.2 µM.[11] Another study on 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives found that 5-bromo-6-methyluracil derivatives could suppress HIV-1 reproduction by 50% at concentrations of 7.2 and 7.8 µM.[12] While not directly 5-Carbethoxy-2-thiouracil derivatives, these findings suggest the potential of this chemical class.

Experimental Protocols

Synthesis of 5-Carbethoxy-2-thiouracil Derivatives

A common method for the synthesis of the core structure, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and thiourea, often under acidic conditions.

General Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl) in a suitable solvent (e.g., ethanol) is prepared.

-

The reaction mixture is refluxed for several hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-Carbethoxy-2-thiouracil derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the 5-Carbethoxy-2-thiouracil derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Derivatives of 5-Carbethoxy-2-thiouracil represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this promising chemical scaffold for the development of new and effective therapeutic agents. Further research is warranted to expand the quantitative biological data, particularly in the areas of antimicrobial and antiviral activities, and to elucidate the detailed mechanisms of action for a wider range of derivatives.

References

- 1. SecA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial secretion system - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. The way is the goal: how SecA transports proteins across the cytoplasmic membrane in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"5-Carbethoxy-2-thiouracil" as a research chemical intermediate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role of 5-Carbethoxy-2-thiouracil as a Key Intermediate in Chemical and Biological Research.

Introduction

5-Carbethoxy-2-thiouracil, a derivative of the pyrimidine core, is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structural resemblance to naturally occurring nucleobases, combined with the reactive functionalities of the thiourea and carbethoxy groups, makes it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 5-Carbethoxy-2-thiouracil, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Carbethoxy-2-thiouracil is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| CAS Number | 38026-46-9 |

| Melting Point | 249-255 °C (decomposes)[1] |

| Appearance | Crystalline powder |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. |

| IUPAC Name | ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate |

| Synonyms | 5-Ethoxycarbonyl-2-thiouracil, Ethyl 2-thiouracil-5-carboxylate |

Synthesis of 5-Carbethoxy-2-thiouracil

The synthesis of 5-Carbethoxy-2-thiouracil is typically achieved through a condensation reaction between diethyl ethoxymethylenemalonate and thiourea. This reaction can be performed under various conditions, including microwave irradiation, which has been shown to provide moderate to good yields.[2]

Reaction Scheme

Caption: General synthesis scheme for 5-Carbethoxy-2-thiouracil.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a one-pot, two-component synthesis of 5-Carbethoxy-2-thiouracil.

Materials:

-

Diethyl ethoxymethylenemalonate

-

Thiourea

-

Pyridine

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine diethyl ethoxymethylenemalonate (1 equivalent) and thiourea (1 equivalent) in pyridine.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature and power for a predetermined duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the pyridine under reduced pressure.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 5-Carbethoxy-2-thiouracil.

Applications as a Research Chemical Intermediate

5-Carbethoxy-2-thiouracil is a valuable precursor for the synthesis of various derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Synthesis of Metal Complexes with Potential Anticancer Activity

5-Carbethoxy-2-thiouracil readily forms complexes with various metal ions, and these complexes have demonstrated significant biological activity.[3] Copper(I) complexes, in particular, have been shown to exhibit cytotoxic effects against cancer cell lines.[4]

This protocol outlines the synthesis of dinuclear copper(I) complexes of 5-Carbethoxy-2-thiouracil.[4]

Materials:

-

5-Carbethoxy-2-thiouracil

-

Copper(I) halides (CuCl, CuBr, or CuI)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve 5-Carbethoxy-2-thiouracil in acetonitrile.

-

In a separate flask, dissolve the copper(I) halide in acetonitrile.

-

Slowly add the copper(I) halide solution to the 5-Carbethoxy-2-thiouracil solution with constant stirring at room temperature.

-

Continue stirring for several hours to allow for complex formation.

-

Precipitate the resulting complex by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

The following table summarizes the yields and melting points of some synthesized copper(I) complexes.

| Complex | Yield (%) | Melting Point (°C) |

| [CuCl(C7H8N2O3S)]2 | 45 | >300 |

| [CuBr(C7H8N2O3S)]2 | 70 | >300 |

| [CuI(C7H8N2O3S)]2 | 75 | >300 |

Data sourced from Kumar et al., 2020.

Evaluation of Biological Activity: Cytotoxicity Assays

The cytotoxic potential of 5-Carbethoxy-2-thiouracil and its derivatives is commonly evaluated using in vitro cell-based assays, such as the MTT assay. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

This protocol provides a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Normal cell line (e.g., MRC5) for selectivity assessment

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-Carbethoxy-2-thiouracil copper complex) and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by 5-Carbethoxy-2-thiouracil are still under investigation, the anticancer activity of the broader class of thiouracil derivatives and their metal complexes suggests several potential mechanisms. These include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species (ROS).

Caption: Putative mechanisms of anticancer action for thiouracil derivatives.

Conclusion

5-Carbethoxy-2-thiouracil is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a diverse range of derivatives. The demonstrated biological activity of its metal complexes, particularly their cytotoxic effects against cancer cells, highlights the potential of this scaffold in the development of novel therapeutic agents. Further research into the specific molecular targets and signaling pathways of 5-Carbethoxy-2-thiouracil and its derivatives will be crucial in fully elucidating their therapeutic potential and advancing them in the drug discovery pipeline. This guide provides a foundational resource for researchers looking to explore the rich chemistry and biology of this important research chemical.

References

A Technical Guide to the Spectroscopic Characterization of 5-Carbethoxy-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 5-Carbethoxy-2-thiouracil, a significant heterocyclic compound in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed analytical insights into this molecule.

Molecular Structure

5-Carbethoxy-2-thiouracil, also known as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, possesses the following chemical structure:

Molecular Formula: C₇H₈N₂O₃S Molecular Weight: 200.21 g/mol Exact Mass: 200.025563 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of 5-Carbethoxy-2-thiouracil.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-Carbethoxy-2-thiouracil exhibits characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical values for thiouracil and pyrimidine derivatives[2][3].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching vibrations of the pyrimidine ring |

| 2900-3000 | Medium | C-H stretching of the ethyl group |

| 1700-1720 | Strong | C=O stretching of the ester carbonyl group |

| 1650-1680 | Strong | C=O stretching of the pyrimidine ring (amide) |

| 1500-1600 | Medium | C=C and C=N stretching vibrations within the pyrimidine ring |

| 1050-1200 | Medium | C=S stretching (thione) |

| 1200-1300 | Strong | C-O stretching of the ester group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 5-Carbethoxy-2-thiouracil. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆)[1].

¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N₃-H |

| ~11.5 | Singlet | 1H | N₁-H |

| ~8.0 | Singlet | 1H | C₆-H |

| ~4.2 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH ₃ |

¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=S (Thione) |

| ~165 | C=O (Ester) |

| ~160 | C=O (Amide) |

| ~145 | C₆ |

| ~105 | C₅ |

| ~60 | -C H₂-CH₃ |

| ~14 | -CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 5-Carbethoxy-2-thiouracil and provides insights into its fragmentation pattern. The data for the related 2-thiouracil-5-carboxylic acid shows a molecular ion peak at m/z 172, with a second most abundant peak at m/z 128, corresponding to the loss of the carboxyl group[4]. For 5-Carbethoxy-2-thiouracil, the molecular ion peak is observed at m/z 200.

| m/z | Assignment |

| 200 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 155 | [M - OCH₂CH₃]⁺ |

| 128 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 5-Carbethoxy-2-thiouracil.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid 5-Carbethoxy-2-thiouracil sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 5-Carbethoxy-2-thiouracil is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-15 ppm).

-

For ¹³C NMR, a proton-decoupled spectrum is acquired over a wider spectral width (typically 0-200 ppm).

-

-

Data Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 5-Carbethoxy-2-thiouracil is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 5-Carbethoxy-2-thiouracil.

Caption: Workflow for the spectroscopic characterization of 5-Carbethoxy-2-thiouracil.

References

An In-depth Technical Guide to 5-Carbethoxy-2-thiouracil: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-Carbethoxy-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key physicochemical properties, experimental methodologies, and insights into its biological context.

Core Physicochemical Properties

5-Carbethoxy-2-thiouracil, also known as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃S.

Table 1: Physicochemical Data for 5-Carbethoxy-2-thiouracil

| Property | Value | Reference |

| Molecular Weight | 200.21 g/mol | N/A |

| Melting Point | 249-255 °C (decomposes) | N/A |

| pKa | 6.43 ± 0.25 | N/A |

| Water Solubility (25 °C) | 1.596 g/L | N/A |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The available data for 5-Carbethoxy-2-thiouracil indicates the following:

Table 2: Solubility of 5-Carbethoxy-2-thiouracil in Various Solvents

| Solvent | Solubility | Reference |

| Water (25 °C) | 1.596 g/L | N/A |

| Dimethyl Sulfoxide (DMSO) | Completely Soluble | N/A |

| N,N-Dimethylformamide (DMF) | Completely Soluble | N/A |

| Acetone | Partially Soluble | N/A |

| Acetonitrile | Partially Soluble | N/A |

| Ethanol | Partially Soluble | N/A |

| Ethyl Acetate | Partially Soluble | N/A |

Stability Data

Currently, detailed quantitative stability data for 5-Carbethoxy-2-thiouracil under various conditions (e.g., pH, temperature, light) is limited in publicly available literature. General observations suggest that the compound is stable under normal laboratory storage conditions. However, for rigorous drug development, comprehensive stability studies are essential.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of 5-Carbethoxy-2-thiouracil were not found in the reviewed literature, the following are generalized methods commonly employed for pyrimidine derivatives that can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Workflow for a Forced Degradation Study

The Discovery, Synthesis, and Biological Profile of 5-Carbethoxy-2-thiouracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carbethoxy-2-thiouracil, a pyrimidine derivative, belongs to the thiouracil class of compounds, which have been historically significant in the management of hyperthyroidism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characteristics of 5-Carbethoxy-2-thiouracil. While direct quantitative data on its biological activity remains limited in publicly accessible literature, this document compiles available information on its synthesis and physicochemical properties, and extrapolates its likely mechanism of action based on the well-established pharmacology of related thiouracil analogs. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of thiouracil derivatives.

Introduction and Historical Context

The journey into the therapeutic applications of thiouracil derivatives began in the early 1940s with the discovery of their antithyroid properties. Thiouracil was first introduced as an antithyroid drug in 1943.[1] This discovery marked a significant milestone in the medical management of hyperthyroidism, offering a non-invasive alternative to surgery. The fundamental mechanism of action of these compounds lies in their ability to interfere with the synthesis of thyroid hormones.

5-Carbethoxy-2-thiouracil, also known by its synonyms Ethyl 2-thiouracil-5-carboxylate and 5-Ethoxycarbonyl-2-thiouracil, emerged from the broader exploration of substituted 2-thiouracil derivatives. Early research in the 1940s and 1950s focused on synthesizing various 5- and 6-substituted 2-thiouracils to investigate their structure-activity relationships.[2] The introduction of a carbethoxy group at the 5-position of the 2-thiouracil core was part of this effort to modulate the compound's physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Carbethoxy-2-thiouracil is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 38026-46-9 | [3] |

| Molecular Formula | C₇H₈N₂O₃S | [3] |

| Molecular Weight | 200.22 g/mol | [3] |

| IUPAC Name | ethyl 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | [3] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 249-255 °C (decomposes) |

Synthesis of 5-Carbethoxy-2-thiouracil

The most common and well-established method for the synthesis of 5-Carbethoxy-2-thiouracil is the condensation of thiourea with diethyl ethoxymethylenemalonate. This reaction is a variation of the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones.[4][5][6]

General Reaction Scheme

Caption: General workflow for the synthesis of 5-Carbethoxy-2-thiouracil.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common laboratory practices for this type of condensation reaction.[5][7][8]

Materials:

-

Thiourea

-

Diethyl ethoxymethylenemalonate

-

Absolute Ethanol

-

Sodium metal

-

Hydrochloric acid (for acidification)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves.

-

Addition of Diethyl Ethoxymethylenemalonate: Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify the solution with hydrochloric acid to a pH of approximately 5-6. A precipitate of 5-Carbethoxy-2-thiouracil will form.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide/water mixture.

Biological Activity and Putative Mechanism of Action

Antithyroid Activity

Thiouracil and its derivatives are well-established as antithyroid agents.[9] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[10][11] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[10]

Caption: Putative mechanism of antithyroid action of 5-Carbethoxy-2-thiouracil.

Potential Antitumor Activity

Several studies have explored the potential of 2-thiouracil derivatives as anticancer agents.[12][13] The structural similarity of the uracil backbone to the pyrimidine bases in nucleic acids suggests that these compounds could act as antimetabolites. For instance, the well-known chemotherapeutic agent 5-fluorouracil (5-FU) exerts its effect by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, leading to cytotoxicity.[14]

Derivatives of 2-thiouracil have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[15] The specific signaling pathways that might be modulated by 5-Carbethoxy-2-thiouracil in cancer cells have not been elucidated. However, based on studies of other uracil analogs, potential targets could include pathways involved in cell proliferation and survival, such as the MAPK and p53 signaling pathways.[16][17][18] Further research is needed to determine the precise mechanism and efficacy of 5-Carbethoxy-2-thiouracil as a potential antitumor agent.

Data Summary

Table 2: Synthesis Methods for 5-Carbethoxy-2-thiouracil

| Reactants | Catalyst/Conditions | Yield | Reference(s) |

| Thiourea, Diethyl ethoxymethylenemalonate | Sodium ethoxide in ethanol, reflux | Not specified | [7][8] |

| N-substituted thioureas, Diethyl ethoxymalonate | Pyridine, microwave irradiation | Moderate to good | [7] |

Table 3: Biological Activity of Related Thiouracil Derivatives

| Compound | Biological Activity | IC50 / Ki | Target | Reference(s) |

| Propylthiouracil (PTU) | Antithyroid | IC50: ~1.2 µM | Thyroid Peroxidase | [2] |

| Methimazole (MMI) | Antithyroid | IC50: ~0.11 µM | Thyroid Peroxidase | [2] |

| 2-Thiouracil | nNOS Inhibitor | Ki: 20 µM | Neuronal Nitric Oxide Synthase | [19] |

| 2-Thiouracil-5-sulfonamide derivatives | Anticancer | IC50 values vary | Cancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2) | [12] |

Conclusion

5-Carbethoxy-2-thiouracil is a derivative of the historically important thiouracil class of compounds. Its synthesis is well-documented, primarily through the condensation of thiourea and diethyl ethoxymethylenemalonate. While its primary biological role is presumed to be as an antithyroid agent through the inhibition of thyroid peroxidase, a comprehensive quantitative assessment of its potency is lacking in the current literature. Furthermore, its potential as an antitumor agent, while plausible based on the activity of related compounds, requires dedicated investigation. This technical guide consolidates the existing knowledge on 5-Carbethoxy-2-thiouracil and highlights the areas where further research is needed to fully characterize its therapeutic potential. The provided experimental framework for its synthesis and the putative mechanisms of action offer a starting point for researchers and drug development professionals to explore this compound and its analogs further.

References

- 1. researchgate.net [researchgate.net]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A17046.14 [thermofisher.com]

- 4. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Exposure to antithyroid drugs and ethylenethiourea and risk of thyroid cancer: a systematic review of the epidemiologic evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-fluorouracil activation of p53 involves an MDM2-ribosomal protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

The Pivotal Role of 5-Carbethoxy-2-thiouracil in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Carbethoxy-2-thiouracil, a versatile and highly reactive building block in heterocyclic synthesis. Its unique structural features, including the thiourea moiety, an active methylene group, and a carbethoxy functional group, make it a valuable precursor for the construction of a wide array of fused pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery. This document will detail the synthesis of key heterocyclic systems, provide experimental protocols, and present quantitative data to facilitate further research and development in this area.

Core Properties of 5-Carbethoxy-2-thiouracil

5-Carbethoxy-2-thiouracil, also known as ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate, is a crystalline solid with the molecular formula C₇H₈N₂O₃S and a molecular weight of 200.22 g/mol . Its structure is characterized by a pyrimidine ring substituted with a carbethoxy group at the 5-position and a thiono group at the 2-position, which can exist in tautomeric forms.

| Property | Value |

| CAS Number | 38026-46-9[1] |

| Molecular Formula | C₇H₈N₂O₃S[1] |

| Molecular Weight | 200.21 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | 249-255 °C (decomposes) |

Reactivity and Synthetic Applications

The synthetic utility of 5-Carbethoxy-2-thiouracil stems from the reactivity of its functional groups. The thiourea moiety provides a nucleophilic sulfur atom, the nitrogen atoms can participate in cyclization reactions, and the carbethoxy group can be involved in or direct further chemical transformations. This multifaceted reactivity allows for its use in the synthesis of a variety of fused heterocyclic systems.

A key application of thiouracil derivatives is in the synthesis of thiazolo[3,2-a]pyrimidines , a class of compounds known for their diverse biological activities. The general synthetic strategy involves the reaction of the thiouracil core with bifunctional electrophiles.

Synthesis of Thiazolo[3,2-a]pyrimidines

The reaction of 2-thiouracil derivatives with α-halo ketones or α-halo esters is a common and efficient method for the construction of the thiazolo[3,2-a]pyrimidine scaffold. The reaction proceeds through an initial S-alkylation of the thiouracil, followed by an intramolecular cyclization.

While specific protocols starting directly from 5-Carbethoxy-2-thiouracil are not extensively detailed in the readily available literature, the following general procedure, adapted from the synthesis of similar thiazolo[3,2-a]pyrimidines, can be proposed.

General Experimental Protocol for the Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives:

-

S-Alkylation: To a solution of 5-Carbethoxy-2-thiouracil (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base like sodium ethoxide or potassium carbonate is added. The mixture is stirred until the thiouracil is fully dissolved and deprotonated.

-

Addition of Electrophile: The desired α-halo ketone or α-halo ester (1-1.2 equivalents) is then added to the reaction mixture. The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Cyclization: After the S-alkylation is complete, the intermediate is often not isolated. The reaction mixture is heated, sometimes with the addition of a dehydrating agent or a stronger base, to facilitate the intramolecular cyclization, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-a]pyrimidine derivatives from related thiouracil precursors, which can serve as a reference for optimizing reactions with 5-Carbethoxy-2-thiouracil.

| Starting Thiouracil Derivative | Electrophile | Product | Yield (%) | Reference |

| 6-methyl-2-thiouracil | 2-chloro-N-phenylacetamide | 2-(phenylcarbamoyl)methylthio-6-methyl-pyrimidin-4(3H)-one | 85 | Hypothetical |

| 3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivative | Good | [2] |

Spectroscopic Data for a Representative Thiazolo[3,2-a]pyrimidine Derivative (Hypothetical product from 5-Carbethoxy-2-thiouracil and ethyl bromoacetate):

-

¹H NMR (DMSO-d₆, δ ppm): 1.25 (t, 3H, OCH₂CH₃), 2.30 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂CH₃), 4.50 (s, 2H, SCH₂), 7.80 (s, 1H, pyrimidine-H).

-

¹³C NMR (DMSO-d₆, δ ppm): 14.5 (OCH₂CH₃), 25.0 (CH₃), 35.0 (SCH₂), 61.0 (OCH₂), 110.0 (C-5), 150.0 (C-7), 160.0 (C=O), 165.0 (C=O, ester), 170.0 (C-2).

-

IR (KBr, cm⁻¹): 3400 (N-H), 1720 (C=O, ester), 1680 (C=O, amide), 1600 (C=N).

-

MS (m/z): [M]+ corresponding to the molecular weight of the product.

Visualization of Synthetic Pathways and Workflows

To better illustrate the synthetic process and the relationships between reactants and products, Graphviz diagrams are provided below.

General Synthesis of 5-Carbethoxy-2-thiouracil

The synthesis of 5-Carbethoxy-2-thiouracil itself is a crucial first step. It is typically prepared through the condensation of thiourea with diethyl ethoxymethylenemalonate.

Caption: Synthesis of 5-Carbethoxy-2-thiouracil.

General Workflow for the Synthesis of Fused Pyrimidines

The following diagram illustrates a typical experimental workflow for the synthesis of fused pyrimidine heterocycles starting from 5-Carbethoxy-2-thiouracil.

Caption: Experimental workflow for fused pyrimidine synthesis.

Reactivity of 5-Carbethoxy-2-thiouracil

This diagram highlights the key reactive sites of the 5-Carbethoxy-2-thiouracil molecule, which are exploited in heterocyclic synthesis.

Caption: Key reactive sites of 5-Carbethoxy-2-thiouracil.

Conclusion

5-Carbethoxy-2-thiouracil is a highly valuable and versatile scaffold in heterocyclic chemistry. Its inherent reactivity allows for the efficient construction of complex fused pyrimidine systems, particularly thiazolo[3,2-a]pyrimidines, which are of significant interest in drug discovery. This guide provides a foundational understanding of its properties, reactivity, and synthetic applications. Further exploration of its reactions with a wider range of bifunctional reagents and its utilization in multicomponent reactions is anticipated to yield novel heterocyclic compounds with potent biological activities, making it a continued focus for research in medicinal and organic chemistry. Professionals in drug development can leverage the synthetic routes outlined herein to generate libraries of novel compounds for biological screening.

References

Methodological & Application

One-Pot Synthesis of 5-Carbethoxy-2-thiouracil Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-Carbethoxy-2-thiouracil and its analogues. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antithyroid activities. The synthesis is primarily achieved through the Biginelli reaction, a one-pot three-component condensation. This guide presents a generalized protocol, quantitative data for a series of synthesized analogues, and insights into the potential mechanisms of action through signaling pathway diagrams.

Introduction

5-Carbethoxy-2-thiouracil and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyrimidine scaffold is a common feature in many biologically active molecules. The presence of the thiouracil moiety and the carbethoxy group at the 5-position contribute to the diverse pharmacological properties of these compounds. One of the most efficient methods for synthesizing these molecules is the Biginelli reaction, a one-pot multicomponent reaction that offers high atom economy and operational simplicity.[1] This approach allows for the facile generation of a library of substituted 5-Carbethoxy-2-thiouracil analogues by varying the aldehyde and thiourea components.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 5-Carbethoxy-2-thiouracil Analogues via Biginelli Reaction

This protocol is a generalized procedure based on established Biginelli reaction methodologies for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones.[2][3][4]

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Substituted thiourea (1.2 mmol)

-

Catalyst (e.g., NH₄Cl (1 mmol)[5], Lanthanum triflate (10 mol%)[6], or B(C₆F₅)₃ (1 mol%)[4])

-

Solvent (e.g., Ethanol or Acetic Acid, 10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

To a 50 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), substituted thiourea (1.2 mmol), and the chosen catalyst.

-

Add the solvent (10 mL) to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (typically 2-8 hours).[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product with cold ethanol followed by water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-Carbethoxy-2-thiouracil analogue.

-

The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point is determined.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized 5-Carbethoxy-2-thiouracil analogues.

Table 1: Synthesis of Ethyl 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Analogues

| Compound | Ar (Aryl Group) | Yield (%) | Melting Point (°C) | Reference |

| 1 | C₆H₅ | 92 | 208-210 | [4] |

| 2 | 4-CH₃-C₆H₄ | 94 | 184-186 | [4] |

| 3 | 4-OCH₃-C₆H₄ | 95 | 204-206 | [4] |

| 4 | 4-Cl-C₆H₄ | 96 | 212-214 | [4] |

| 5 | 4-NO₂-C₆H₄ | 93 | 218-220 | [4] |

| 6 | 2-Cl-C₆H₄ | 89 | 224-226 | [4] |

| 7 | 4-CN-C₆H₄ | - | - | [5] |

| 8 | 2-F-C₆H₄ | 66 | 226-230 | [7] |

Yields and melting points are reported as found in the cited literature and may vary based on specific reaction conditions.

Table 2: Spectroscopic Data for Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7]

| Spectrum | Data |

| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 1.14 (t, ³J = 7.1 Hz, 3H); 2.18 (s, 3H); 2.40 (s, 3H); 4.08 (q, ³J = 7.1 Hz, 2H); 5.72 (d, ³J = 3.1 Hz, 1H); 7.00 (s, 1H); 7.06–7.20 (m, 3H); 7.22–7.34 (m, 4H); 7.53 (d, ³J = 2.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz, δ ppm) | 14.0; 18.6; 21.3; 49.6; 60.6; 104.0; 116.2 (d, ²J = 21.7 Hz); 124.5 (d, ⁴J = 3.4 Hz); 128.4; 128.4; 128.5 (d, ²J = 13.7 Hz); 130.2; 130.3; 138.1; 138.8; 147.7; 160.9 (d, ¹J = 247.6 Hz), 165.3; 178.8 |

Mandatory Visualization

Experimental Workflow

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

Microwave-Assisted Synthesis of 5-Carbethoxy-2-thiouracil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 5-Carbethoxy-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction